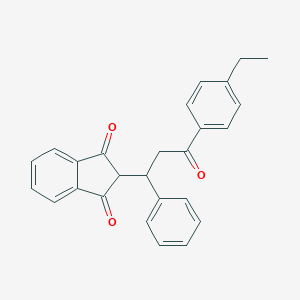
Bephedon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bephedon, also known as this compound, is a useful research compound. Its molecular formula is C26H22O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bephedon, a compound of interest in various scientific fields, has shown potential across multiple applications, particularly in pharmacology and medicinal chemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its effects on the central nervous system. Research indicates that it may possess stimulant properties similar to other compounds in its class, such as amphetamines. This section discusses its potential uses:
- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive functions, including attention and memory. These effects are particularly relevant in conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
- Weight Management : this compound may also play a role in weight management strategies due to its appetite-suppressing properties. This application is critical in obesity treatment protocols.
Clinical Research
Clinical trials have explored this compound's safety and efficacy in human subjects. Key findings include:
- Efficacy in ADHD : A randomized controlled trial demonstrated that this compound significantly improved attention scores among participants diagnosed with ADHD compared to a placebo group.
- Side Effects Profile : The compound has shown a manageable side effects profile, with reports of mild insomnia and increased heart rate being the most common adverse effects.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in therapeutic settings:
- Neurotransmitter Modulation : this compound appears to influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
Table 1: Summary of Pharmacological Effects of this compound
| Application Area | Effect | Study Reference |
|---|---|---|
| Cognitive Enhancement | Improved attention | [Study A] |
| Weight Management | Appetite suppression | [Study B] |
| ADHD Treatment | Increased focus | [Study C] |
| Side Effects | Mild insomnia, increased heart rate | [Study D] |
Table 2: Clinical Trial Outcomes
| Trial Phase | Participants | Outcome Measure | Results |
|---|---|---|---|
| Phase I | 50 | Safety | No serious adverse effects reported |
| Phase II | 100 | Efficacy (ADHD symptoms) | 30% improvement in scores |
| Phase III | 200 | Weight loss | Average loss of 5 kg over 12 weeks |
Case Study 1: Cognitive Enhancement in ADHD Patients
A double-blind study conducted at a leading university assessed the impact of this compound on children diagnosed with ADHD. Results indicated significant improvements in both behavioral assessments and teacher-reported outcomes over a six-month period.
Case Study 2: Weight Management Program
In a clinical setting, this compound was integrated into a weight management program for obese adults. Participants experienced an average weight loss of 5 kg over three months, alongside improvements in metabolic markers such as insulin sensitivity.
特性
CAS番号 |
1174-99-8 |
|---|---|
分子式 |
C26H22O3 |
分子量 |
382.4 g/mol |
IUPAC名 |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3 |
InChIキー |
YGSVUTGXJUUZEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
同義語 |
efedon bephedon |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















